

# A Head-to-Head Comparison of Antiviral Efficacy: Leritrelvir vs. Nirmatrelvir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Leritrelvir |           |
| Cat. No.:            | B12401723   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics. Among the most promising are inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This guide provides a detailed comparison of the antiviral efficacy of two such inhibitors: **leritrelvir** and nirmatrelvir, the active component of Paxlovid.

## Mechanism of Action: Targeting a Key Viral Enzyme

Both **leritrelvir** and nirmatrelvir are peptidomimetic inhibitors that target the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4][5] Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[5] By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby halting viral replication.[1][4] Nirmatrelvir is a reversible covalent inhibitor.[6] **Leritrelvir** is described as a novel  $\alpha$ -ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease.[7][8][9]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Mpro Inhibitors.

# In Vitro Efficacy Enzymatic Inhibition

The inhibitory activity of **leritrelvir** and nirmatrelvir against the SARS-CoV-2 Mpro has been quantified through enzymatic assays. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.

| Inhibitor    | Target                  | Ki (nM)     | Reference(s) |
|--------------|-------------------------|-------------|--------------|
| Leritrelvir  | SARS-CoV-2 Mpro         | 8.6         | [10]         |
| Nirmatrelvir | SARS-CoV-2 Mpro<br>(WT) | 0.933       | [11]         |
| Nirmatrelvir | Omicron (P132H)<br>Mpro | 0.635       | [11]         |
| Nirmatrelvir | Beta, Lambda Mpro       | 1.05 - 4.07 | [11]         |

#### **Cell-Based Antiviral Activity**



The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing an antiviral's potency in a cellular context. These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.

Leritrelvir: In Vitro Antiviral Activity

| SARS-CoV-2<br>Variant | Cell Line  | IC50/EC50 (nM) | Reference(s) |
|-----------------------|------------|----------------|--------------|
| Wild-type (WT)        | Vero cells | 36 (IC50)      | [12]         |
| Wild-type (WT)        | Vero E6    | 95 (EC50)      | [10]         |
| Alpha                 | Vero E6    | 130 (EC50)     | [10]         |
| Beta                  | Vero E6    | 277 (EC50)     | [10]         |
| Delta                 | Vero E6    | 97 (EC50)      | [10]         |
| Omicron BA.1          | Vero E6    | 86 (EC50)      | [10]         |
| Omicron BA.5          | Vero E6    | 158 (EC50)     | [10]         |
| Omicron XBB.1.9       | -          | 415 (EC90)     | [12]         |

Nirmatrelvir: In Vitro Antiviral Activity

| SARS-CoV-2<br>Variant | Cell Line    | IC50/EC50 (nM)      | Reference(s) |
|-----------------------|--------------|---------------------|--------------|
| Delta                 | HeLa-ACE2    | 2.3 (IC50)          | [13]         |
| Omicron               | HeLa-ACE2    | 3.7 (IC50)          | [13]         |
| Delta                 | Vero-TMPRSS2 | 23.3 (IC50)         | [13]         |
| Omicron               | Vero-TMPRSS2 | 36.4 (IC50)         | [13]         |
| XBB.1.5               | -            | Maintained Efficacy | [14]         |

# **Clinical Efficacy**



Clinical trials provide crucial data on the real-world performance of these antiviral agents in patients with COVID-19.

Leritrelvir: Phase 3 Clinical Trial Outcomes

A multicenter, randomized, double-blind, placebo-controlled phase 3 trial was conducted in China with 1359 patients with mild-to-moderate COVID-19.[7][8][15]

| Endpoint                                         | Leritrelvir<br>Group                         | Placebo Group                           | p-value | Reference(s) |
|--------------------------------------------------|----------------------------------------------|-----------------------------------------|---------|--------------|
| Median time to<br>sustained clinical<br>recovery | 251.02 hours<br>(IQR 188.95–<br>428.68)      | 271.33 hours<br>(IQR 219.00–<br>529.63) | 0.0022  | [7][8][9]    |
| Viral load<br>reduction on day<br>4              | 0.82 log10<br>copies/mL<br>greater reduction | -                                       | -       | [7][8]       |

Nirmatrelvir (in combination with Ritonavir - Paxlovid): Clinical Trial and Real-World Evidence

The EPIC-HR trial was a phase 2/3 study in high-risk, non-hospitalized adults with COVID-19. [16]

| Endpoint                                                                          | Nirmatrelvir/Ri<br>tonavir Group | Placebo Group                  | Relative Risk<br>Reduction | Reference(s) |
|-----------------------------------------------------------------------------------|----------------------------------|--------------------------------|----------------------------|--------------|
| COVID-19-<br>related<br>hospitalization or<br>all-cause death<br>(within 28 days) | 0.7%                             | 6.5%                           | 89%                        | [17]         |
| Hospitalization<br>(30-day risk)                                                  | 27.10 per 1000<br>participants   | 41.06 per 1000<br>participants | -                          | [18]         |
| Death (30-day<br>risk)                                                            | 3.15 per 1000<br>participants    | 14.86 per 1000<br>participants | -                          | [18]         |



# Experimental Protocols SARS-CoV-2 Mpro Inhibition Assay (General Methodology)

A common method to determine the inhibitory activity of compounds against Mpro is a Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.[19]

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide
that is cleaved by Mpro, assay buffer, test compounds (leritrelvir, nirmatrelvir), and a
positive control inhibitor.

#### Procedure:

- The test compounds are serially diluted and incubated with a fixed concentration of Mpro in an assay buffer for a defined period.
- The enzymatic reaction is initiated by adding the FRET substrate.
- As Mpro cleaves the substrate, it separates a fluorophore and a quencher, resulting in an increase in fluorescence.
- The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.

Another described method is a fluorescence polarization (FP) assay.[20][21]

#### In Vitro Antiviral Activity Assay (General Methodology)

The antiviral activity against live SARS-CoV-2 is typically assessed in cell culture, often using Vero E6 or HeLa-ACE2 cells.[10][13][22]

• Cell Culture: Vero E6 or other susceptible cells are seeded in multi-well plates and cultured until they form a confluent monolayer.







- Compound Treatment and Virus Infection: The cells are pre-treated with serial dilutions of the test compounds for a short period. Subsequently, the cells are infected with a known titer of a SARS-CoV-2 variant.
- Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).
- Quantification of Antiviral Activity:
  - CPE Reduction Assay: The extent of virus-induced CPE is visually scored or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo). The EC50 is the concentration at which the compound protects 50% of the cells from CPE.
  - Viral Yield Reduction Assay: The viral RNA in the cell culture supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR). The IC50 is the concentration at which the compound reduces the viral RNA yield by 50%.
  - Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques formed in the presence of the drug.





Click to download full resolution via product page

Figure 2: General Experimental Workflow for In Vitro Antiviral Assay.

### **Summary and Conclusion**



Both **leritrelvir** and nirmatrelvir demonstrate potent inhibitory activity against the SARS-CoV-2 main protease and effective antiviral activity against a range of viral variants in vitro. Clinical data support the efficacy of both compounds in treating mild-to-moderate COVID-19. Nirmatrelvir, as part of Paxlovid, has shown a significant reduction in hospitalization and death in high-risk patients.[16][17] **Leritrelvir** has demonstrated a significant reduction in the time to clinical recovery and a notable decrease in viral load.[7][8][15] A key distinction is that the clinical trials for **leritrelvir** have evaluated it as a monotherapy, whereas nirmatrelvir is co-administered with ritonavir to boost its pharmacokinetic profile.[3][7] Further head-to-head clinical trials would be beneficial for a direct comparison of their clinical effectiveness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. Nirmatrelvir-Ritonavir StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Leritrelvir? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leritrelvir for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leritrelvir for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]



- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. LitCovid NCBI NLM NIH [ncbi.nlm.nih.gov]
- 16. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-Reported Outcomes of Nirmatrelvir Treatment for High-Risk, Nonhospitalized Adults With Symptomatic COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness of COVID-19 treatment with nirmatrelvir-ritonavir or molnupiravir among U.S. Veterans: target trial emulation studies with one-month and six-month outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Antiviral Efficacy: Leritrelvir vs. Nirmatrelvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401723#leritrelvir-versus-nirmatrelvir-antiviral-efficacy-comparison]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com